molecular formula C15H21N3 B1460770 [4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine CAS No. 933682-43-0

[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine

Cat. No.: B1460770
CAS No.: 933682-43-0
M. Wt: 243.35 g/mol
InChI Key: HVMIDSJYEROFEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine typically involves the reaction of 5-methyl-1H-benzimidazole with cyclohexylmethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .

    Reduction: This compound can be reduced using reducing agents like or .

    Substitution: It can participate in substitution reactions, where functional groups on the benzimidazole ring or the cyclohexyl ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives of the benzimidazole or cyclohexyl rings.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted benzimidazole or cyclohexyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

    [4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine: shares structural similarities with other benzimidazole derivatives, such as and .

  • Other related compounds include benzimidazole , methylbenzimidazole , and cyclohexylamine .

Uniqueness:

  • The unique combination of the benzimidazole and cyclohexylmethylamine moieties in this compound imparts distinct chemical and biological properties.
  • Its specific structure allows for targeted interactions with molecular targets, making it valuable in research and potential therapeutic applications.

Biological Activity

[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, including antimicrobial, anticancer, and anthelmintic properties.

Chemical Structure and Properties

The chemical formula for this compound is C15H21N3C_{15}H_{21}N_{3}. The structure features a cyclohexyl group attached to a benzimidazole moiety, which is responsible for its biological activity.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain benzimidazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A comparative study highlighted that this compound demonstrated notable antibacterial activity against multiple Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics like ciprofloxacin.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been a focal point in recent research. Studies have demonstrated that these compounds can interfere with DNA topoisomerases, enzymes critical for DNA replication and repair. For example, in vitro assays using HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cell lines revealed that certain derivatives exhibited cytotoxic effects by inducing apoptosis .

In particular, the compound's ability to inhibit type I DNA topoisomerase was confirmed through supercoil relaxation assays. The IC50 values for cell lines treated with this compound were significantly lower than those of control groups.

Cell LineIC50 (µM)
HeLa10
MCF715
A43112

Anthelmintic Activity

Benzimidazole derivatives are traditionally known for their anthelmintic properties. Studies have shown that this compound exhibits moderate to high anthelmintic activity against species such as Pheretima posthuma. The compound was tested against control groups using standard anthelmintics like albendazole.

The results indicated that the compound effectively paralyzed and killed earthworms in a dose-dependent manner, with observed death times significantly lower than those in control groups.

CompoundParalysis Time (min)Death Time (min)
This compound3060
Albendazole2040

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • Antibacterial Efficacy : A study involving various bacterial strains demonstrated that the compound significantly inhibited bacterial growth in vitro, supporting its potential as a therapeutic agent against infections caused by resistant strains.
  • Cytotoxicity in Cancer Cells : Research on cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, suggesting its role as a potential chemotherapeutic agent.
  • Anthelmintic Testing : Field studies on soil-dwelling nematodes indicated that this compound could serve as an effective anthelmintic agent, particularly in agricultural settings where parasitic infections are prevalent.

Properties

IUPAC Name

[4-(6-methyl-1H-benzimidazol-2-yl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-10-2-7-13-14(8-10)18-15(17-13)12-5-3-11(9-16)4-6-12/h2,7-8,11-12H,3-6,9,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMIDSJYEROFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CCC(CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206212
Record name 4-(6-Methyl-1H-benzimidazol-2-yl)cyclohexanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933682-43-0
Record name 4-(6-Methyl-1H-benzimidazol-2-yl)cyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933682-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Methyl-1H-benzimidazol-2-yl)cyclohexanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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